3-(heptafluoropropyl)-5-methyl-1H-pyrazole

Lipophilicity Drug Design Agrochemical Development

3-(Heptafluoropropyl)-5-methyl-1H-pyrazole is a C7-fluorinated heterocycle belonging to the NH-pyrazole class. It is characterized by a 5-methyl substituent and a 3-(1,1,2,2,3,3,3-heptafluoropropyl) group.

Molecular Formula C7H5F7N2
Molecular Weight 250.12 g/mol
CAS No. 75823-64-2
Cat. No. B1586605
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(heptafluoropropyl)-5-methyl-1H-pyrazole
CAS75823-64-2
Molecular FormulaC7H5F7N2
Molecular Weight250.12 g/mol
Structural Identifiers
SMILESCC1=CC(=NN1)C(C(C(F)(F)F)(F)F)(F)F
InChIInChI=1S/C7H5F7N2/c1-3-2-4(16-15-3)5(8,9)6(10,11)7(12,13)14/h2H,1H3,(H,15,16)
InChIKeyHGKNTSQKMGECCF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Technical Baseline: 3-(Heptafluoropropyl)-5-methyl-1H-pyrazole (CAS 75823-64-2) as a Fluorinated Pyrazole Building Block


3-(Heptafluoropropyl)-5-methyl-1H-pyrazole is a C7-fluorinated heterocycle belonging to the NH-pyrazole class. It is characterized by a 5-methyl substituent and a 3-(1,1,2,2,3,3,3-heptafluoropropyl) group. The molecular formula is C₇H₅F₇N₂, with a molecular weight of 250.12 g/mol [1]. Its structure combines a hydrogen‑bond donating pyrazole N – H [2] with a highly lipophilic perfluoroalkyl tail, creating a distinct physicochemical profile compared to non‑fluorinated or shorter‑chain analogs [3]. The compound is commercially available as a research intermediate, typically with a purity of ≥95% .

Why 3-(Heptafluoropropyl)-5-methyl-1H-pyrazole Cannot Be Replaced by a Shorter Fluoroalkyl Analog


Fluorinated pyrazoles are not interchangeable building blocks. The length and fluorination degree of the perfluoroalkyl substituent directly control key physicochemical properties, particularly lipophilicity (XLogP) and molecular weight. These parameters govern a compound's partitioning behavior, metabolic stability, and target binding in both agrochemical and pharmaceutical discovery programs [1]. Substituting 3-(heptafluoropropyl)-5-methyl-1H-pyrazole with a shorter‑chain analog, such as 3-(trifluoromethyl)-5-methyl-1H-pyrazole, would alter the lead compound's lipophilicity and molecular recognition profile, potentially compromising structure‑activity relationships and downstream in vivo performance .

Quantitative Differentiation of 3-(Heptafluoropropyl)-5-methyl-1H-pyrazole from Closest Analogs


Lipophilicity (XLogP): 3-(Heptafluoropropyl)-5-methyl-1H-pyrazole vs. 3-(Trifluoromethyl)-5-methyl-1H-pyrazole

The target compound exhibits a computed XLogP3-AA of 2.9 [1], which is 1.4 log units higher than that of the shorter-chain analog 3-(trifluoromethyl)-5-methyl-1H-pyrazole (XLogP = 1.5) . This 0.94‑fold increase in lipophilicity directly impacts membrane permeability and metabolic stability.

Lipophilicity Drug Design Agrochemical Development Partition Coefficient

Molecular Weight: Heptafluoropropyl vs. Trifluoromethyl vs. Unsubstituted Pyrazole

The molecular weight of 3-(heptafluoropropyl)-5-methyl-1H-pyrazole is 250.12 g/mol [1]. This is substantially higher than that of 3-(trifluoromethyl)-5-methyl-1H-pyrazole (150.10 g/mol) [2] and unsubstituted 3,5-dimethylpyrazole (96.13 g/mol). The 66.7% increase in molecular weight relative to the trifluoromethyl analog can influence ligand efficiency metrics and pharmacokinetic behavior.

Molecular Weight Fragment-Based Design Lead Optimization

Boiling Point and Density: Comparison with Non‑Fluorinated and Shorter‑Chain Analogs

The target compound has a reported boiling point of 128 °C and a density of 1.965 g/cm³ [1]. In contrast, the shorter‑chain analog 3-(trifluoromethyl)-5-methyl-1H-pyrazole (CAS 10010-93-2) exhibits a boiling point of 85–87 °C (at 760 mmHg) and a density of approximately 1.3 g/cm³ . These differences reflect the increased mass and fluorination of the heptafluoropropyl group.

Physical Properties Process Chemistry Purification

Hydrogen Bond Acceptor Count: Heptafluoropropyl vs. Pentafluoroethyl vs. Trifluoromethyl

The target compound contains 8 hydrogen bond acceptors (7 fluorine atoms + 1 pyrazole nitrogen) [1]. The pentafluoroethyl analog 3-(pentafluoroethyl)-5-methyl-1H-pyrazole (hypothetical) would have 6 acceptors, and the trifluoromethyl analog has only 4 acceptors . The higher H‑bond acceptor count can alter the compound's ability to engage in multi‑dentate interactions with biological targets.

Hydrogen Bonding Pharmacophore Design Target Engagement

Rotatable Bond Count: Conformational Flexibility of Heptafluoropropyl vs. Trifluoromethyl

3-(Heptafluoropropyl)-5-methyl-1H-pyrazole possesses 2 rotatable bonds [1], whereas the trifluoromethyl analog has 0 rotatable bonds . The additional conformational flexibility may allow the heptafluoropropyl chain to adapt to different binding pocket geometries, whereas the rigid trifluoromethyl group offers a more constrained pharmacophore.

Conformational Analysis Molecular Recognition Flexibility

Topological Polar Surface Area (TPSA): Heptafluoropropyl vs. Trifluoromethyl

The TPSA of 3-(heptafluoropropyl)-5-methyl-1H-pyrazole is 28.7 Ų [1], identical to that of the trifluoromethyl analog (28.7 Ų) because the fluorinated side chain contributes negligibly to polar surface area. Thus, the increased lipophilicity (ΔXLogP = +1.4) is achieved without any increase in polar surface area.

Polar Surface Area Membrane Permeability Blood-Brain Barrier

Optimal Use Cases for 3-(Heptafluoropropyl)-5-methyl-1H-pyrazole in Agrochemical and Pharmaceutical Research


Agrochemical Lead Optimization Requiring Enhanced Lipophilicity and Metabolic Stability

The heptafluoropropyl group's high lipophilicity (XLogP = 2.9) [1] and additional fluorine atoms (7 F) [2] make this pyrazole a valuable intermediate for synthesizing new insecticides, fungicides, or herbicides. Fluorination is known to improve metabolic stability and environmental persistence in agrochemicals [3]. Replacing a shorter‑chain analog with 3-(heptafluoropropyl)-5-methyl-1H-pyrazole can increase the log P of the final product, potentially enhancing its uptake into target pests or plants.

Medicinal Chemistry Fragment‑Based Design with Extended Fluorinated Side Chain

In fragment‑based drug discovery, the 3-(heptafluoropropyl)-5-methyl-1H-pyrazole fragment provides a higher molecular weight (250.12 g/mol) [1] and greater lipophilicity than the common trifluoromethyl analog, while maintaining a constant polar surface area (28.7 Ų) [2]. This property profile is advantageous for exploring hydrophobic binding pockets without introducing additional polarity, potentially improving binding affinity and selectivity in early‑stage SAR campaigns.

Synthesis of Fluorinated Tris(pyrazolyl)borate Ligands for Organometallic Catalysis

The parent pyrazole 3-(heptafluoropropyl)pyrazole has been used to prepare sodium and copper(I) complexes of [HB(3-(C₃F₇)Pz)₃]⁻ [1]. 3-(Heptafluoropropyl)-5-methyl-1H-pyrazole can be similarly employed as a precursor for N‑substituted tris(pyrazolyl)borate ligands. The methyl group at the 5‑position may influence the steric and electronic properties of the resulting metal complexes, offering a tunable handle for catalyst design.

Reference Standard for Analytical Method Development and PFAS Research

As a well‑characterized fluorinated pyrazole (CAS 75823-64-2, molecular formula C₇H₅F₇N₂) [1], this compound can serve as a reference standard for developing LC‑MS or GC‑MS methods for detecting related per‑ and polyfluoroalkyl substances (PFAS) in environmental or food‑contact materials [2]. Its distinct retention time and mass spectrometric signature (exact mass 250.0341 Da) [3] facilitate unambiguous identification.

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